molecular formula C14H12BFN2O2 B2369991 (1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid CAS No. 2377607-75-3

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid

Cat. No.: B2369991
CAS No.: 2377607-75-3
M. Wt: 270.07
InChI Key: PMHYKFABQAYHBW-UHFFFAOYSA-N
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Biological Activity

(1-Benzyl-6-fluoro-1,3-benzodiazol-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H12BFN2OC_{14}H_{12}BFN_2O, with a molecular weight of approximately 252.06 g/mol. The presence of the boronic acid group is significant for its biological interactions, particularly in enzyme inhibition and as a tool for drug development.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : Boronic acids are known to interact with serine proteases and other enzymes by forming reversible covalent bonds. This interaction can inhibit enzyme activity, which is crucial in therapeutic contexts such as cancer treatment and metabolic disorders.
  • Targeting Protein Interactions : The compound may also influence protein-protein interactions, which are vital in various signaling pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays:

In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor in biochemical pathways. For example:

  • Cell Proliferation Assays : The compound was tested on cancer cell lines, showing a dose-dependent inhibition of cell proliferation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Key findings include:

  • Toxicity Profiles : Studies indicated that at therapeutic doses, the compound exhibited minimal toxicity to vital organs.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting specific oncogenic pathways.
  • Anti-inflammatory Effects : Research indicated that the compound reduced inflammation markers in animal models of arthritis.

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
Enzyme Inhibition

Properties

IUPAC Name

(1-benzyl-6-fluorobenzimidazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BFN2O2/c16-12-7-14-13(6-11(12)15(19)20)17-9-18(14)8-10-4-2-1-3-5-10/h1-7,9,19-20H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHYKFABQAYHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(C=N2)CC3=CC=CC=C3)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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